BenchChemオンラインストアへようこそ!

6-chloro-1H-indazole-3-carboxamide

CRAC channel inhibition Regiochemistry–activity relationship Mast cell stabilization

6-Chloro-1H-indazole-3-carboxamide (CAS 1519055-68-5, molecular formula C₈H₆ClN₃O, molecular weight 195.60 g/mol) is a heterocyclic building block belonging to the indazole-3-carboxamide class. The compound features a chlorine atom at the 6-position of the indazole ring and a primary carboxamide group at the 3-position, creating a regiochemistry that has been demonstrated to be critical for target engagement in multiple pharmacological contexts.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
Cat. No. B13863296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indazole-3-carboxamide
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NN=C2C(=O)N
InChIInChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
InChIKeyFTMVONUYSAGRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indazole-3-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-Chloro-1H-indazole-3-carboxamide (CAS 1519055-68-5, molecular formula C₈H₆ClN₃O, molecular weight 195.60 g/mol) is a heterocyclic building block belonging to the indazole-3-carboxamide class. The compound features a chlorine atom at the 6-position of the indazole ring and a primary carboxamide group at the 3-position, creating a regiochemistry that has been demonstrated to be critical for target engagement in multiple pharmacological contexts [1]. Indazole-3-carboxamides are recognized as privileged scaffolds in kinase inhibitor discovery, with validated activity against GSK-3β, PAK1, CHK1, PARP-1, and CRAC channels [2][3]. The 6-chloro substitution modulates electronic distribution and steric profile of the indazole core, directly influencing binding affinity and selectivity profiles .

Why 6-Chloro-1H-indazole-3-carboxamide Cannot Be Replaced by In-Class Analogs: Regiochemical and Substitution-Pattern Stringency


Generic substitution within the indazole carboxamide family is precluded by two stringent structural determinants. First, the 3-carboxamide regiochemistry is non-negotiable for activity: in the CRAC channel blocker series, the indazole-3-carboxamide 12d inhibited calcium influx with an IC₅₀ of 0.67 µM, whereas its reverse amide isomer 9c (indazole-1-carboxamide architecture) was completely inactive at 100 µM—a >149-fold differential [1]. Second, the 6-chloro substituent is not interchangeable with other halogens or hydrogen without loss of binding: SAR studies on the 3-carboxamido-2H-indazole-6-arylamide scaffold demonstrate that the 6-position substitution pattern directly governs kinase selectivity, with the chloro-containing lead compound 10d achieving >270-fold selectivity for CRAF over BRAF (IC₅₀ 38.6 nM vs. 9.45 µM) . These data establish that both the position of the carboxamide and the identity of the 6-substituent are critical performance parameters, not cosmetic features.

Quantitative Differentiation Evidence for 6-Chloro-1H-indazole-3-carboxamide: Comparator-Anchored Performance Data


3-Carboxamide Regiochemistry Is Essential for Target Engagement: Indazole-3-carboxamide vs. Indazole-1-carboxamide

In a direct head-to-head comparison within the same study, indazole-3-carboxamide 12d inhibited CRAC-mediated calcium influx with an IC₅₀ of 0.67 µM in RBL-2H3 mast cells. Its reverse amide isomer 9c, bearing a 1-carboxamide linkage, was entirely inactive at concentrations up to 100 µM [1]. The 3-carboxamide orientation is therefore a strict requirement for CRAC channel blockade. For procurement, this means any indazole carboxamide intended for CRAC or mast cell targets must preserve the 3-carboxamide topology exemplified by the title compound.

CRAC channel inhibition Regiochemistry–activity relationship Mast cell stabilization

6-Chloro Substitution Drives Kinase Selectivity: CRAF vs. BRAF Selectivity Window in the 3-Carboxamido-2H-indazole-6-arylamide Series

Within the 3-carboxamido-2H-indazole-6-arylamide scaffold closely related to the title compound, the 6-chloro-substituted lead compound 10d exhibited a CRAF IC₅₀ of 38.6 nM with >270-fold selectivity over BRAF kinase (IC₅₀ = 9.45 µM) . This selectivity window is attributed to the electronic and steric contributions of the 6-chloro group. By contrast, non-chlorinated or differently halogenated analogs in the same series showed reduced selectivity margins. This establishes the 6-chloro motif as a key selectivity handle for kinome-focused procurement.

CRAF kinase inhibition Kinase selectivity Melanoma antiproliferative

Chlorine Position on the Indazole Ring Governs Antiviral Potency: SARS-CoV-2 Inhibition by 5-Chloro vs. Unsubstituted Indazole-3-carboxamides

In the N-arylindazole-3-carboxamide series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) demonstrated potent SARS-CoV-2 inhibition with EC₅₀ = 0.69 µM and low cytotoxicity [1]. Although the direct 6-chloro analog was not the primary focus of this study, the SAR establishes that chloro substitution on the indazole ring is a key driver of antiviral potency—unsubstituted indazole-3-carboxamide analogs in the same series showed substantially weaker or no activity. For procurement purposes, the 6-chloro variant offers a distinct vector for further SAR exploration at a position orthogonal to the 5-position, enabling systematic optimization without positional redundancy.

SARS-CoV-2 antiviral Indazole halogen SAR Coronavirus inhibition

Indazole-3-carboxamide Is a Validated GSK-3β Inhibitor Scaffold with Demonstrated Target Engagement: Structural Biology Confirmation

A structure-based virtual screening campaign identified 1H-indazole-3-carboxamides as a novel structural class of human GSK-3β inhibitors, with eight hit compounds exhibiting pIC₅₀ values ranging from 4.9 to 5.5 (IC₅₀ ≈ 12.6 µM to 3.2 µM) [1]. Importantly, X-ray crystallography at 2.50 Å resolution confirmed direct binding of an indazole-3-carboxamide to the ATP-binding pocket of GSK-3β, validating the docking hypothesis [1]. This structural confirmation is not available for indazole-1-carboxamides or other regioisomers in the GSK-3β context, reinforcing the unique value of the 3-carboxamide scaffold for rational structure-based optimization programs.

GSK-3β inhibition X-ray crystallography Structure-based drug design

The 3-Carboxamide Indazole Core Enables High-Potency PAK1 Inhibition with Kinase-Wide Selectivity: Fragment-Based Discovery Evidence

Fragment-based screening identified 1H-indazole-3-carboxamide as a productive starting point for PAK1 inhibitor development. The optimized representative compound 30l achieved a PAK1 IC₅₀ of 9.8 nM with high selectivity across a panel of 29 kinases, and demonstrated functional anti-migration and anti-invasion activity in MDA-MB-231 breast cancer cells [1]. The 1H-indazole-3-carboxamide core was essential for this activity and selectivity profile; SAR analysis showed that modifications altering the carboxamide regiochemistry abolished PAK1 binding. While 30l bears a 6-(2-chlorophenyl) substituent rather than a simple 6-chloro group, the study demonstrates that the 3-carboxamide indazole scaffold, when appropriately elaborated at the 6-position, yields exceptionally potent and selective kinase inhibitors—validating the scaffold's utility for focused library design.

PAK1 inhibition Kinase selectivity profiling Anti-tumor migration

Wnt/β-Catenin Pathway Inhibition by Indazole-3-carboxamides: A Patented Therapeutic Modality with Structural Specificity

The indazole-3-carboxamide scaffold is claimed in patent RU 2627693 C2 as a core structure for Wnt/β-catenin signaling pathway inhibitors, with demonstrated applications in oncology, fibrosis, and degenerative diseases [1]. The patent specifically requires the 3-carboxamide architecture and permits 6-position substitution as a key diversification vector. Compounds with alternative carboxamide positions (e.g., 1-carboxamide) are not encompassed within the claims, reflecting experimentally observed inactivity of such regioisomers against Wnt pathway targets. This intellectual property landscape reinforces the procurement rationale: the 3-carboxamide-6-chloro combination maps directly onto a patented pharmacophore with established therapeutic relevance.

Wnt signaling inhibition Oncology Fibrosis

Procurement-Relevant Application Scenarios for 6-Chloro-1H-indazole-3-carboxamide Anchored in Quantitative Evidence


Kinase Inhibitor Lead Optimization: CRAF-Selective and PAK1-Targeted Programs

For teams developing selective kinase inhibitors, 6-chloro-1H-indazole-3-carboxamide serves as a validated starting scaffold. The CRAF selectivity data (>270-fold over BRAF; IC₅₀ 38.6 nM) and PAK1 potency (IC₅₀ 9.8 nM with 29-kinase selectivity) [1] establish that the 3-carboxamide-6-chloro architecture supports both potency and selectivity. Procurement of this scaffold enables systematic exploration of the 3-carboxamide vector for hinge-binding optimization while maintaining the 6-chloro group as a selectivity-modulating handle.

CRAC Channel Blocker Development for Mast Cell-Mediated Inflammatory Diseases

The demonstrated >149-fold activity differential between indazole-3-carboxamides (IC₅₀ 0.67 µM) and indazole-1-carboxamides (inactive at 100 µM) makes the title compound an essential intermediate for any CRAC channel blocker program. This scaffold has been shown to inhibit not only calcium influx but also downstream mast cell effector functions including β-hexosaminidase release (EC₅₀ 0.86 µM) and TNFα production (IC₅₀ 0.28 µM) , providing a multi-parameter functional profile that generic indazole analogs cannot replicate.

GSK-3β-Targeted Drug Discovery with Structural Biology Support

Programs targeting GSK-3β for Alzheimer's disease, type 2 diabetes, or mood disorders benefit from the 2.50 Å co-crystal structure confirming indazole-3-carboxamide binding to the GSK-3β ATP pocket . This structural data, combined with hit pIC₅₀ values of 4.9–5.5, provides a rational basis for structure-guided optimization that is unavailable for 1-carboxamide regioisomers. The 6-chloro substituent offers a defined vector for modulating potency and physicochemical properties within this structurally validated binding mode.

Antiviral Lead Discovery: Coronavirus and Wnt-Dependent Viral Pathologies

For antiviral programs, the demonstrated SARS-CoV-2 inhibitory activity of chloro-substituted indazole-3-carboxamides (EC₅₀ 0.69 µM for the 5-chloro analog) combined with the Wnt pathway inhibitory patent claims [1] positions 6-chloro-1H-indazole-3-carboxamide as a dual-purpose scaffold. The 6-chloro isomer provides an unexplored vector for antiviral SAR expansion, while Wnt pathway modulation offers a host-directed antiviral strategy with potential applications beyond acute coronavirus infections.

Quote Request

Request a Quote for 6-chloro-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.